molecular formula C15H23NO3S2 B3011446 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1448076-62-7

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B3011446
CAS RN: 1448076-62-7
M. Wt: 329.47
InChI Key: LQASTAXRJURPGY-UHFFFAOYSA-N
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in medicine. This compound is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized novel compounds and their derivatives for various applications. For instance, Kantekin et al. (2015) detailed the synthesis, structural characterizations, and electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines, showcasing the complex's potential in electrochemical applications. The compounds exhibit unique redox behaviors, indicative of their potential in creating electrochemically active materials for various applications (Kantekin et al., 2015).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine complexes with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups. These complexes show remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity and Therapeutic Applications

A series of novel compounds have been synthesized and evaluated for their anti-HIV, antifungal, and anticancer activities. Zareef et al. (2007) prepared novel benzensulfonamides with significant in vitro anti-HIV and antifungal activities, indicating the therapeutic potential of these compounds in treating infectious diseases (Zareef et al., 2007).

Computational Studies

Computational studies have been conducted to understand the interaction and inhibition efficiencies of sulfonamide derivatives. Murthy et al. (2018) conducted a comprehensive computational study on a newly synthesized sulfonamide molecule, revealing insights into its structure and potential interactions with proteins, highlighting the importance of computational methods in drug discovery (Murthy et al., 2018).

Enzyme Inhibitory Kinetics

Abbasi et al. (2018) synthesized a new series of sulfonamides and evaluated their effects on acetylcholinesterase and DPPH, discovering compounds with significant inhibitory activity. These findings demonstrate the potential of sulfonamide derivatives as therapeutic agents for Alzheimer’s disease, showcasing the role of these compounds in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action.

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-11-7-13(3)14(8-12(11)2)21(17,18)16-9-15(19-4)5-6-20-10-15/h7-8,16H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASTAXRJURPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSC2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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